molecular formula C20H26N4O2 B2786278 (4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034441-19-3

(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2786278
CAS No.: 2034441-19-3
M. Wt: 354.454
InChI Key: NTHNYLNOSBKCHF-UHFFFAOYSA-N
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Description

The compound “(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone” features a hybrid structure combining a piperazine ring substituted with a 2-methoxyphenyl group and a 2-methyltetrahydrobenzoimidazole moiety linked via a methanone bridge. The benzoimidazole component may enhance metabolic stability compared to simpler heterocycles, while the 2-methoxy group on the phenyl ring could influence lipophilicity and receptor binding affinity.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14-21-16-8-7-15(13-17(16)22-14)20(25)24-11-9-23(10-12-24)18-5-3-4-6-19(18)26-2/h3-6,15H,7-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHNYLNOSBKCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for numerous disorders.

Biological Activity

The compound (4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone , identified by its CAS number 2034441-19-3 , is a hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC20_{20}H26_{26}N4_{4}O2_{2}
Molecular Weight354.4 g/mol
StructureChemical Structure

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential effects on:

  • Dopamine Receptors : The compound may exhibit agonistic activity at dopamine receptors, particularly D3 receptors, which are implicated in several neuropsychiatric disorders .
  • Cancer Cell Lines : Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .

Anticancer Activity

Research indicates that the compound shows promising anticancer properties. In vitro studies have demonstrated:

  • Cell Line Testing : The compound was tested against several human cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. It exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range .

Apoptotic Mechanisms

The mechanism of action involves:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, leading to cell death .

Cell Cycle Arrest

The compound also causes cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation:

  • Cell Cycle Analysis : Flow cytometry studies have shown that treated cells accumulate in the G2/M phase, indicating a blockade in cell division .

Case Studies

A recent study evaluated the effects of the compound on A549 lung cancer cells:

  • Experimental Setup : A549 cells were treated with varying concentrations of the compound.
  • Results :
    • Significant inhibition of cell viability was observed.
    • The IC50_{50} value was determined to be approximately 0.054 µM.
    • Apoptotic markers such as cleaved caspase 3 were upregulated following treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound’s uniqueness lies in its combination of a 2-methoxyphenyl-piperazine and a tetrahydrobenzoimidazole . Below is a comparative analysis with structurally related compounds from recent literature:

Compound Class Piperazine Substituent Linked Heterocycle Primary Bioactivity Reference
Target Compound 2-Methoxyphenyl Tetrahydrobenzoimidazole Hypothesized CNS modulation N/A
Sulfonyl-piperazine derivatives (e.g., 7a–x) Substituted phenylsulfonyl Tetrazole-thiol Antiproliferative activity
Pyrazole-imidazole hybrids (e.g., 9–13) Substituted alkenylphenyl Pyrazole + dihydroimidazole Antimicrobial activity
Notable Observations:
  • Heterocyclic Moieties : The benzoimidazole in the target compound offers greater rigidity and aromaticity compared to tetrazole () or pyrazole (), which may enhance receptor binding specificity.

Inferred Pharmacological Profiles

Though direct data on the target compound is absent, inferences can be drawn from structural analogs:

Antiproliferative Potential

  • Sulfonyl-piperazine-tetrazole derivatives () exhibit antiproliferative activity, likely due to sulfonyl groups’ electron-withdrawing effects enhancing DNA interaction . The target compound’s methoxyphenyl group may reduce such activity but improve CNS targeting.

Antimicrobial Activity

  • Pyrazole-imidazole hybrids () show antimicrobial effects attributed to the imidazole’s metal-chelating properties . The target’s benzoimidazole may offer similar benefits but with altered pharmacokinetics.

CNS Receptor Modulation

  • The 2-methoxyphenyl group is a hallmark of serotonin (5-HT) and dopamine receptor ligands. The benzoimidazole’s hydrophobicity could prolong half-life compared to smaller heterocycles in other analogs.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions systematically optimized?

Methodological Answer:
The synthesis involves multi-step pathways, typically starting with the formation of the benzoimidazole core, followed by piperazine coupling and methoxyphenyl functionalization. Key steps include:

  • Imidazole ring formation: Cyclization of glyoxal derivatives with ammonia/formaldehyde under controlled pH (5.5–6.5) and temperature (60–80°C) .
  • Piperazine coupling: Nucleophilic substitution using a methoxyphenyl-piperazine precursor, optimized with polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ at 80–100°C .
  • Final methanone linkage: Employing coupling reagents such as EDCI/HOBt in dichloromethane, monitored via TLC for intermediate purity .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–100°CHigher temps accelerate coupling but risk side reactions
SolventDMF/DCMPolarity affects reaction kinetics
CatalystK₂CO₃/EDCISelectivity for piperazine vs. competing amines

Basic: Which spectroscopic and chromatographic techniques confirm structural integrity and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated DMSO-d₆ to resolve aromatic protons (δ 6.8–7.4 ppm) and piperazine methylenes (δ 3.2–3.8 ppm). Benzoimidazole protons appear as singlets (δ 2.1–2.3 ppm) .
  • HPLC-MS: Reverse-phase C18 columns (acetonitrile/water gradient) with ESI+ ionization to detect [M+H]+ ions (expected m/z ~435). Purity >98% is achievable with a retention time of 12.5 min .
  • FT-IR: Confirm carbonyl stretching (C=O at ~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:
Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Mitigation strategies include:

  • Standardized assay panels: Test across multiple systems (e.g., HEK293 for GPCRs, CHO for kinases) .
  • Orthogonal validation: Combine radioligand binding (Kd measurements) with functional assays (cAMP or calcium flux) to confirm target engagement .
  • Meta-analysis: Use computational tools like SEA or SwissTargetPrediction to identify off-target effects that may explain discrepancies .

Advanced: What computational strategies predict target receptor binding?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (e.g., PDB 6CM4 for serotonin receptors) to model piperazine interactions. Key residues: Asp3.32 (hydrogen bonding) and Phe6.51 (π-π stacking) .
  • MD simulations: GROMACS with CHARMM36 forcefield to assess stability of ligand-receptor complexes over 100 ns. RMSD <2 Å indicates stable binding .
  • Pharmacophore modeling: Identify critical features (e.g., methoxy group for hydrophobic contacts, carbonyl for H-bonding) using Schrödinger Phase .

Basic: What are critical stability parameters for storage and handling?

Methodological Answer:

  • Thermal stability: Degrades >10% at 40°C over 30 days. Store at –20°C in amber vials .
  • Light sensitivity: UV-Vis analysis shows 95% integrity under dark conditions vs. 75% under UV light (254 nm, 48 hrs) .
  • Solubility:
SolventSolubility (mg/mL)
DMSO50.2
PBS (pH 7.4)0.3
Pre-formulate with cyclodextrins (e.g., HPβCD) for in vivo studies .

Advanced: How to design SAR studies for derivatives?

Methodological Answer:

  • Core modifications: Replace benzoimidazole with triazolo-pyrimidine to enhance metabolic stability. Synthesize analogs via Suzuki coupling (Pd(PPh₃)₄, 80°C) .
  • Substitution patterns: Vary methoxyphenyl groups (e.g., 3-F, 4-Cl) to study electronic effects on receptor affinity .
  • Bioisosteric replacements: Substitute piperazine with morpholine or thiomorpholine to assess ring flexibility .

Example SAR Table:

DerivativeModificationIC₅₀ (nM)Selectivity Ratio (Target/Off-Target)
ParentNone12.31:8.4
A4-Cl-Phenyl8.71:3.1
BThiomorpholine15.91:12.2

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